Cas no 2680753-48-2 (benzyl 3-(2-hydroxyethyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-carboxylate)

Benzyl 3-(2-hydroxyethyl)-5H,6H,7H,8H-1,2,4-triazolo[4,3-a]pyrazine-7-carboxylate is a heterocyclic compound featuring a fused triazolopyrazine core with a benzyl ester and a hydroxyethyl substituent. Its structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting central nervous system (CNS) disorders. The presence of both ester and hydroxyl functional groups enhances its versatility in further derivatization, enabling precise modifications for drug discovery applications. The compound's stability and solubility profile facilitate its use in synthetic routes requiring controlled reactivity. Its scaffold is of interest for developing potential modulators of GABAergic or other neuropharmacological pathways.
benzyl 3-(2-hydroxyethyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-carboxylate structure
2680753-48-2 structure
Product Name:benzyl 3-(2-hydroxyethyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-carboxylate
CAS No:2680753-48-2
MF:C15H18N4O3
MW:302.328423023224
CID:5633879
PubChem ID:165921362
Update Time:2025-05-24

benzyl 3-(2-hydroxyethyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2680753-48-2
    • benzyl 3-(2-hydroxyethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
    • EN300-28290735
    • benzyl 3-(2-hydroxyethyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-carboxylate
    • Inchi: 1S/C15H18N4O3/c20-9-6-13-16-17-14-10-18(7-8-19(13)14)15(21)22-11-12-4-2-1-3-5-12/h1-5,20H,6-11H2
    • InChI Key: IEFLPRALFWONAB-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N1CC2=NN=C(CCO)N2CC1)=O

Computed Properties

  • Exact Mass: 302.13789045g/mol
  • Monoisotopic Mass: 302.13789045g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 376
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 80.5Ų

benzyl 3-(2-hydroxyethyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-carboxylate Pricemore >>

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benzyl 3-(2-hydroxyethyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-carboxylate Related Literature

Additional information on benzyl 3-(2-hydroxyethyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-carboxylate

Introduction to Benzyl 3-(2-hydroxyethyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-carboxylate (CAS No: 2680753-48-2)

Benzyl 3-(2-hydroxyethyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-carboxylate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2680753-48-2, belongs to a class of heterocyclic molecules that exhibit promising biological activities. The presence of multiple nitrogen-containing rings in its structure contributes to its complex chemical behavior and potential therapeutic applications.

The molecular structure of Benzyl 3-(2-hydroxyethyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-carboxylate is characterized by a fused triazolopyrazine core, which is a well-known scaffold in medicinal chemistry. This core structure is flanked by various functional groups, including a benzyl moiety and a 2-hydroxyethyl side chain. These functional groups not only influence the compound's solubility and stability but also play a crucial role in its interactions with biological targets.

Recent advancements in the field of drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The triazolopyrazine scaffold has been extensively studied for its potential to act as a pharmacophore in various drug candidates. For instance, studies have shown that compounds containing this scaffold can exhibit inhibitory effects on enzymes and receptors involved in inflammatory and infectious diseases. The benzyl 3-(2-hydroxyethyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-carboxylate molecule represents an interesting derivative that could be further explored for its pharmacological properties.

The synthesis of Benzyl 3-(2-hydroxyethyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 2-hydroxyethyl group at the 3-position of the triazolopyrazine ring adds a hydrophilic character to the molecule, which could enhance its bioavailability. Additionally, the benzyl group at the 7-position provides a lipophilic anchor that may facilitate membrane penetration. These structural features make this compound a promising candidate for further investigation in drug development.

In vitro studies have begun to uncover the potential biological activities of Benzyl 3-(2-hydroxyethyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-carboxylate. Preliminary experiments suggest that this compound may exhibit inhibitory effects on certain enzymes associated with metabolic disorders. Furthermore, its ability to interact with specific protein targets has been observed in cell-based assays. These findings are particularly intriguing given the growing interest in targeting metabolic pathways for treating chronic diseases such as diabetes and obesity.

The role of nitrogen-containing heterocycles in medicinal chemistry cannot be overstated. These compounds often serve as key structural elements in drugs due to their ability to form hydrogen bonds and participate in hydrophobic interactions with biological targets. The benzyl 3-(2-hydroxyethyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-carboxylate molecule exemplifies this trend by incorporating multiple nitrogen atoms into its structure. This feature not only enhances its binding affinity but also contributes to its overall pharmacological profile.

The future prospects for Benzyl 3-(2-hydroxyethyl)-5H,6H、7、8、9-tetrahydroacridinone are promising. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacokinetic properties. Collaborative efforts between synthetic chemists and biochemists will be essential in translating these preclinical findings into clinical applications. As our understanding of disease mechanisms continues to evolve, compounds like this one hold the potential to address unmet medical needs.

In conclusion,Benzyl 3-(2-hydroxyethyl)-5、6、7、8-tetrahydroacridinone represents a significant advancement in the field of pharmaceutical chemistry。 Its unique structural features and promising biological activities make it a valuable candidate for further exploration。 As research progresses, we can expect to see more derivatives of this class of heterocyclic compounds emerge as potential therapeutic agents, offering new hope for patients suffering from various diseases.

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